molecular formula C9H10N2O B6253728 1,3-dimethyl-1H-indazol-5-ol CAS No. 1416713-63-7

1,3-dimethyl-1H-indazol-5-ol

Cat. No.: B6253728
CAS No.: 1416713-63-7
M. Wt: 162.19 g/mol
InChI Key: KXHCQWOULAICOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1H-indazol-5-ol is a heterocyclic aromatic organic compound belonging to the indazole family Indazoles are characterized by a fused benzene and pyrazole ring structure, and this particular compound features two methyl groups at the 1 and 3 positions of the indazole ring, as well as a hydroxyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-1H-indazol-5-ol can be synthesized through several methods, including:

  • Transition Metal Catalyzed Reactions: These reactions often involve the use of palladium or other transition metals to facilitate the formation of the indazole ring.

  • Reductive Cyclization Reactions: This method involves the cyclization of appropriate precursors under reducing conditions to form the indazole core.

  • Consecutive Formation of C–N and N–N Bonds: This approach involves the formation of carbon-nitrogen and nitrogen-nitrogen bonds without the need for a catalyst or solvent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-1H-indazol-5-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The compound can be reduced to form a corresponding amine or other reduced derivatives.

  • Substitution Reactions: The methyl groups and hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution Reactions: Reagents like halogens (Cl₂, Br₂) and strong acids (HCl, H₂SO₄) are typically employed.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and their derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Halogenated derivatives and other substituted indazoles.

Scientific Research Applications

1,3-Dimethyl-1H-indazol-5-ol has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3-dimethyl-1H-indazol-5-ol exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

  • 1H-indazole-3-amine

  • 2H-indazole-3-amine

  • 1,3-dimethyl-1H-indazole-5-amine

Properties

CAS No.

1416713-63-7

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1,3-dimethylindazol-5-ol

InChI

InChI=1S/C9H10N2O/c1-6-8-5-7(12)3-4-9(8)11(2)10-6/h3-5,12H,1-2H3

InChI Key

KXHCQWOULAICOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)O)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.